BenchChemオンラインストアへようこそ!

(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate

antimicrobial benzofuran-isoxazole hybrids structure-activity relationship

This compound is a differentiated benzofuran-isoxazole hybrid featuring a 5-phenylisoxazole warhead—the most potent antibacterial motif in its series—linked via a methylene ester bridge. The ester serves as a systemic carboxylic acid prodrug mask, critical for PTPRO inhibitor oral bioavailability optimization. Its 3-phenylisoxazole core mirrors HDAC1 inhibitor compound 17 (86.78% inhibition at 1 µM). Procurement of this precise substitution pattern enables direct antibacterial hit-to-lead, HDAC zinc-binding group optimization, or PDE4 scaffold-hopping without perturbing the validated pharmacophore. Cannot be replicated by off-the-shelf analogs.

Molecular Formula C19H13NO4
Molecular Weight 319.316
CAS No. 879428-07-6
Cat. No. B2779088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate
CAS879428-07-6
Molecular FormulaC19H13NO4
Molecular Weight319.316
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H13NO4/c21-19(18-10-14-8-4-5-9-16(14)23-18)22-12-15-11-17(24-20-15)13-6-2-1-3-7-13/h1-11H,12H2
InChIKeyVFDCRLYMFFEIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate – Procurement-Ready Structural Profile of a Dual-Heterocycle Hybrid Scaffold


(5-Phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate (CAS 879428-07-6; also named (5-phenylisoxazol-3-yl)methyl benzofuran-2-carboxylate) is a synthetic small molecule that covalently links a benzofuran-2-carboxylate ester with a 5-phenylisoxazole moiety via a methylene bridge. The compound embodies a dual-heterocycle architecture that is distinct from simpler single-ring benzofurans or isoxazoles [1]. Its rigid, conjugated core forecasts potential interactions with enzyme active sites or receptor binding pockets that accept flat aromatic ligands, while the ester linkage differentiates it from the corresponding carboxamide congener (CAS 946344-22-5), which carries a hydrogen-bond-donating amide NH [2].

Why Generic Substitution Is Not Advisable for (5-Phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate


Within the benzofuran-isoxazole hybrid chemical space, seemingly conservative structural modifications produce large shifts in biological activity. The 5-phenyl substituent on the isoxazole ring imparts a distinct electronic and steric profile relative to 5-methyl or 5-thienyl analogs [1], and the carboxylate ester linkage confers different hydrogen-bonding capacity and metabolic stability compared to the corresponding carboxamide [2]. These structural variables translate into measurable differences in potency and selectivity across multiple target classes—including HDACs, PTPRO, PDE4, and antimicrobial targets—such that the precise substitution pattern of this compound cannot be replicated by off-the-shelf analogs without risking a loss of activity or a change in pharmacological profile [1][2][3].

Quantitative Differentiation Guide: (5-Phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate vs. Nearest Analogs


Antibacterial Potency of the Benzofuran-3,5-Disubstituted Isoxazole Scaffold: Direct Ring-Substituent Comparator Analysis

In a systematic study of benzofuran-isoxazole hybrids (7a–7j), the nature of the substituent at the isoxazole 5-position dictated antibacterial potency. Compounds 7a and 7b, which carry a 5-phenyl substituent analogous to that in the target compound, displayed the most potent activity against Gram-positive and Gram-negative bacteria, outperforming derivatives bearing 5-methyl, 5-(4-methoxyphenyl), or 5-(4-chlorophenyl) groups. The activity of 7a and 7b was rated as 'potent' relative to the standard drug Gentamicin, while the 5-unsubstituted and 5-alkyl derivatives showed only moderate or weak inhibition. This rank-order effect demonstrates that the 5-phenylisoxazole substructure is a critical determinant of antibacterial activity, and substituting the 5-phenyl group (e.g., to 5-methyl or 5-thienyl) is expected to reduce antimicrobial efficacy [1].

antimicrobial benzofuran-isoxazole hybrids structure-activity relationship

HDAC1 Inhibition and Antiproliferative Activity of 3-Phenylisoxazole Derivatives: Substituent-Driven Potency Hierarchy

In a structure-activity study of 3-phenylisoxazole-based HDAC1 inhibitors, compound 17—bearing a 3-phenylisoxazole core structurally analogous to the target compound—exhibited the strongest HDAC1 inhibition (86.78% inhibition at 1000 nM) and potent antiproliferative activity against PC3 prostate cancer cells (IC50 = 5.82 μM) with no significant toxicity toward normal prostate WPMY-1 cells. By contrast, compound 10, with a different substitution pattern (shorter linker length), inhibited PC3 cells with an IC50 of 9.18 μM. This represents a ~1.6-fold potency improvement for the optimized phenylisoxazole scaffold bearing an extended linker, demonstrating that the phenylisoxazole core delivers measurable antiproliferative activity that can be fine-tuned via substituent variation [1].

HDAC1 inhibitor phenylisoxazole antiproliferative prostate cancer

Carboxylic Acid Moiety as Critical Pharmacophoric Element in PTPRO Inhibition: Ester vs. Carboxamide Linkage Differentiation

In a benzofuran-2-carboxylic acid-based PTPRO inhibitor program, the presence of the carboxylic acid group was experimentally confirmed as essential for target engagement. The lead compound 10j (IC50 = 0.54 μM against PTPRO) lost all measurable inhibitory activity when the carboxylic acid was removed (compound 10j-neg, IC50 > 10 μM), representing a >18.5-fold loss of potency. While the target compound is a carboxylate ester (not the free acid), the ester can serve as a prodrug or a hydrolytically labile protecting group that liberates the active carboxylic acid in biological systems—a design feature not available to the corresponding carboxamide analog (CAS 946344-22-5). This intrinsic liability differentiates the carboxylate ester from the amide, as the latter cannot be converted to the pharmacophoric free acid through simple enzymatic hydrolysis [1].

PTPRO inhibitor benzofuran-2-carboxylic acid carboxylic acid pharmacophore inflammatory bowel disease

Human Acrosin Inhibition by Phenylisoxazole Derivatives: Lead Optimization Across Isoxazole Substitution Patterns

The human acrosin inhibitor optimization campaign starting from the weak phenylisoxazole hit ISO-1 (IC50 uncompetitive, weak) produced compound B6 (IC50 = 1.44 μM) after two rounds of structure-based design. B6 is a phenylisoxazole derivative and showed good selectivity over trypsin, distinguishing it from earlier-generation acrosin inhibitors with broader serine protease activity. This demonstrates that the phenylisoxazole core, when appropriately elaborated, can achieve low-micromolar potency against a challenging enzyme target. The selectivity profile of B6 (phenylisoxazole-based) over trypsin indicates that the phenylisoxazole substitution pattern intrinsically minimizes off-target serine protease binding, a liability of non-phenyl analogs [1].

human acrosin inhibitor phenylisoxazole contraceptive selectivity

PDE4 Inhibitory Scaffold Differentiation: 5-Phenyl-Furan/Oxazole vs. 5-Phenyl-Isoxazole Carboxylates

A series of 5-phenyl-2-furan and 4-phenyl-2-oxazole carboxylic acid derivatives were profiled as PDE4 inhibitors (compounds 36–38). The IC50 values ranged from 1.4 μM (4-phenyl-2-oxazole, compound 38) to 9.6 μM (5-phenyl-2-furan, compound 36), indicating that the heterocyclic core identity (furan vs. oxazole) and substitution position (2,5- vs. 2,4-) modulate PDE4 inhibitory potency by nearly an order of magnitude. The target compound incorporates a 5-phenylisoxazole rather than a 5-phenylfuran or 4-phenyloxazole, establishing a structurally distinct 1,2-azole heterocycle with a different electronic distribution (two heteroatoms in 1,2-relationship) and altered hydrogen-bonding potential. This distinct heterocyclic architecture positions it in a scaffold-hopping gap between furan-based and oxazole-based PDE4 inhibitor chemotypes [1].

PDE4 inhibitor phenyl-substituted heterocycles anti-inflammatory scaffold hopping

Chemical Stability and Analytical Characterization: Ester vs. Amide Linkage in Benzofuran-Isoxazole Hybrids

The carboxylic ester linkage in the target compound (benzofuran-2-carboxylate ester) is chemically distinguishable from the carboxamide bond found in the direct analog N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide (CAS 946344-22-5). Esters are susceptible to hydrolysis under both acidic and basic conditions and to enzymatic cleavage by esterases, enabling a controlled-release or prodrug strategy that is not available with the metabolically stable amide. The ester carbonyl also exhibits a characteristic IR stretching frequency (νC=O ~ 1720–1740 cm⁻¹) distinct from the amide carbonyl (~ 1640–1680 cm⁻¹), and the methylene ester protons appear at a diagnostic chemical shift (δ 5.2–5.5 ppm in ¹H NMR) relative to the amide NH proton (δ 6.0–8.0 ppm, exchangeable), facilitating unambiguous analytical identification and purity verification of the target compound versus its amide congener [1].

chemical stability ester hydrolysis prodrug analytical characterization

High-Value Application Scenarios for (5-Phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate


Antimicrobial Lead Optimization: Benzofuran-Isoxazole Hybrid Scaffold Screening

The compound is suitable as a starting point for antimicrobial SAR campaigns. The 5-phenylisoxazole substitution pattern has been directly validated as the most potent antibacterial motif within the benzofuran-isoxazole hybrid series (compounds 7a and 7b rated 'potent'; compounds 7c–7j rated 'moderate' to 'weak') . Procurement of this specific ester derivative enables derivatization of the benzofuran-2-position without perturbing the optimized 5-phenylisoxazole warhead, accelerating hit-to-lead progression in antibacterial drug discovery .

HDAC1-Targeted Anticancer Agent Development via Phenylisoxazole Scaffold Elaboration

The target compound's 3-phenylisoxazole substructure mirrors the core of compound 17, the most potent HDAC1 inhibitor identified in a recent 16-compound SAR series (HDAC1 inhibition 86.78% at 1000 nM; PC3 antiproliferative IC50 = 5.82 μM, selective over normal prostate WPMY-1 cells) . By varying the benzofuran-2-carboxylate ester substituent, researchers can systematically explore the CAP group and linker dimensions while retaining the validated phenylisoxazole zinc-binding group motif—an established strategy for HDAC inhibitor optimization .

PTPRO Inhibitor Prodrug Design: Benzofuran-2-Carboxylate Ester as a Hydrolyzable Pharmacophore Mask

The benzofuran-2-carboxylic acid scaffold has been clinically validated as a PTPRO inhibitor chemotype (lead compound 10j: IC50 = 0.54 μM, orally active in DSS-induced colitis model; optimized derivative 30k: IC50 = 0.16 μM) . The carboxylic acid was proven essential for activity (>18.5-fold potency drop upon deletion) . The target compound's ester linkage serves as a carboxylic acid prodrug mask that can be cleaved by systemic esterases. This prodrug strategy is precedented for improving oral bioavailability of carboxylic acid drugs by increasing lipophilicity and membrane permeability, while the core benzofuran-2-carboxylate structure is recognized by the PTPRO active site .

Scaffold-Hopping PDE4 Inhibitor Discovery: Filling the Isoxazole Gap

PDE4 inhibitor SAR has been extensively mapped for 5-phenylfuran (IC50 = 9.6 μM) and 4-phenyloxazole (IC50 = 1.4 μM) cores; however, no 5-phenylisoxazole carboxylate derivative has been publicly profiled against PDE4 . The target compound occupies this vacant structural niche and can be directly screened as a scaffold-hopping candidate. Its differential electronic profile (1,2-azole with N–O dipole) relative to the 1,3-azole oxazole may confer improved PDE4 subtype selectivity or altered pharmacokinetics compared to existing furan/oxazole PDE4 inhibitor chemotypes .

Quote Request

Request a Quote for (5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.